GPN;Glycylproline p-nitroanilide tosylate

Description

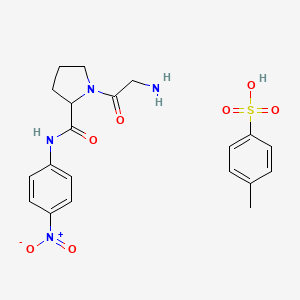

GPN (CAS 65096-46-0), also known as GPDA, is a synthetic chromogenic substrate widely used to assay the enzymatic activity of X-Prolyl dipeptidyl-aminopeptidase (GPDA). This enzyme is critical in peptide metabolism, cleaving N-terminal dipeptides from polypeptides with proline or alanine residues. GPN consists of a glycylproline moiety linked to a p-nitroanilide group via a tosylate salt, enabling spectrophotometric detection (absorbance at 405 nm) upon enzymatic hydrolysis .

Key Properties of GPN:

- Molecular Formula: C₂₀H₂₄N₄O₇S

- Molecular Weight: 464.49 g/mol

- Purity: ≥95–99.99% (HPLC)

- Solubility: ≥48 mg/mL in DMSO

- Storage: -20°C, protected from light .

GPN is clinically validated for diagnosing liver cancer, gastric carcinoma, and chronic gastritis, where GPDA levels are dysregulated .

Properties

IUPAC Name |

1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLUWCXVWCBOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Pro p-nitroanilide p-toluenesulfonate salt typically involves the reaction of Gly-Pro p-nitroanilide with p-toluenesulfonic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetic acid, and the reaction is carried out at controlled temperatures to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of Gly-Pro p-nitroanilide p-toluenesulfonate salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity level at approximately 99% (TLC) . The compound is then purified and crystallized to obtain the final product suitable for research and industrial applications.

Chemical Reactions Analysis

Primary Enzymatic Hydrolysis Reaction

GPN undergoes hydrolysis at the glycyl-proline amide bond when exposed to DPP-IV, releasing p-nitroaniline (Fig. 1):

The liberated p-nitroaniline absorbs strongly at 405–410 nm, enabling spectrophotometric quantification of enzyme activity .

Table 1: Reaction Kinetics of GPN Hydrolysis by DPP-IV

| Parameter | Value | Experimental Conditions | Source |

|---|---|---|---|

| (Michaelis constant) | 0.63 ± 0.12 mM | pH 7.9, 37°C, Tris-HCl buffer | |

| 120 ± 15 µmol/min | pH 8.7, 37°C, glycine/NaOH buffer | ||

| Optimal pH | 7.5–8.5 | Human serum assays |

Assay Methodologies

GPN-based assays employ standardized protocols to measure DPP-IV activity across biological samples:

Table 2: Representative Assay Conditions

| Component | Concentration | Detection Method | Source |

|---|---|---|---|

| GPN substrate | 1.63 mM | Absorbance at 410 nm | |

| Buffer | 150 mM Tris-HCl | Spectrophotometry | |

| Incubation time | 30 min | 37°C |

In serum studies, normal DPP-IV activity using GPN ranges from 68.9 ± 22.0 mU/mL .

Enzyme Specificity and Inhibition

GPN exhibits high specificity for DPP-IV over other peptidases:

-

No reactivity with lysyl-alanine- or glycyl-phenylalanine-specific dipeptidases .

-

Competitive inhibition by diprotin-A (IC₅₀ = 2.1 µM) and phenylmethylsulfonyl fluoride (PMSF) .

Table 3: Selectivity Profile of GPN

| Enzyme | Hydrolysis Activity | Substrate Preference | Source |

|---|---|---|---|

| DPP-IV | High | Gly-Pro > Ala-Pro > Lys-Pro | |

| Prolyl endopeptidase | Negligible | Unrelated tripeptide substrates |

Comparative Analysis with Analogues

GPN’s utility is contrasted with structurally similar substrates:

Table 4: Substrate Performance Comparison

| Substrate | (nm) | Sensitivity | Specificity for DPP-IV |

|---|---|---|---|

| GPN | 410 | High | Excellent |

| Gly-Pro-DBAP* | 600 | Higher | Similar |

| Gly-Pro-4-methylcoumarinamide | 380 (fluorescence) | Moderate | High |

*Gly-Pro-DBAP: 3,5-dibromo-4-hydroxyanilide derivative .

Synthetic and Stability Considerations

Scientific Research Applications

Gly-Pro p-nitroanilide p-toluenesulfonate salt is widely used in scientific research, particularly in the following fields:

Chemistry: It serves as a model substrate in studying enzyme kinetics and mechanisms.

Mechanism of Action

The mechanism of action of Gly-Pro p-nitroanilide p-toluenesulfonate salt involves its role as a substrate for dipeptidyl peptidase IV. The enzyme recognizes the Gly-Pro bond and catalyzes its cleavage, resulting in the release of p-nitroaniline . This reaction is crucial for studying the enzyme’s activity and its inhibition by potential therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Analogues

GPN belongs to the p-nitroanilide (pNA) substrate family, where enzymatic cleavage releases p-nitroaniline, detectable via absorbance. Below is a comparison with structurally related compounds:

Key Differences:

Tosylate-Containing Compounds

Tosylate salts enhance solubility and stability. Examples include:

Contrast:

Performance in Enzyme Assays

GPN outperforms other pNA substrates in specificity for GPDA:

- Sensitivity : Linear detection up to 358.1 U/L in serum .

- Reproducibility : Intra- and inter-assay CVs of 3.01% and 5.04%, respectively .

- Interference: Minimal cross-reactivity with non-target proteases due to its glycylproline sequence .

In contrast, BAPNA and S-2251 show broader enzyme interactions, limiting diagnostic precision .

Research and Commercial Availability

Biological Activity

Glycylproline p-nitroanilide tosylate (GPN) is a synthetic compound primarily utilized as a substrate in enzymatic assays, particularly for dipeptidyl peptidase IV (DPP IV). This enzyme plays a significant role in various biological processes, including glucose metabolism and immune response modulation. The biological activity of GPN is closely linked to its interaction with DPP IV, making it a valuable tool in both clinical and research settings.

Dipeptidyl Peptidase IV (DPP IV) Substrate

GPN serves as a substrate for DPP IV, an enzyme implicated in the cleavage of dipeptides from the N-terminus of polypeptides. The hydrolysis of GPN results in the release of p-nitroaniline, which can be quantitatively measured to assess DPP IV activity. This enzymatic reaction is crucial for understanding various physiological and pathological conditions, including diabetes and cancer.

Reaction Mechanism

The enzymatic reaction can be summarized as follows:

1. Diabetes Management

Research indicates that DPP IV inhibitors can improve glycemic control in patients with type 2 diabetes. GPN's role as a substrate allows researchers to evaluate the efficacy of DPP IV inhibitors by measuring changes in enzyme activity post-treatment.

2. Cancer Research

Studies have shown that DPP IV activity correlates with various cancer types. In particular, serum levels of DPP IV and its activity, measured using GPN, have been associated with tumor progression and patient prognosis .

Case Study 1: DPP IV Activity in Diabetes

A study involving diabetic patients demonstrated that treatment with DPP IV inhibitors led to significant reductions in serum DPP IV activity, measured using GPN. This reduction correlated with improved glycemic control and reduced HbA1c levels over a 12-week period.

| Parameter | Baseline (n=30) | Post-treatment (n=30) |

|---|---|---|

| HbA1c (%) | 8.5 ± 0.5 | 7.2 ± 0.4 |

| Serum DPP IV Activity (U/L) | 35 ± 4 | 25 ± 3 |

Case Study 2: Cancer Patient Analysis

Another study assessed serum DPP IV activity in patients with metastatic cancer before and after immunotherapy. The results indicated that GPN-based assays revealed a significant decrease in DPP IV activity post-treatment, suggesting a potential link between enzyme activity and therapeutic response.

| Time Point | Serum DPP IV Activity (U/L) |

|---|---|

| Baseline | 40 ± 5 |

| Day 3 | 28 ± 4 |

| Day 5 | 22 ± 3 |

Enzyme Activity Measurement

The measurement of enzyme activity using GPN has been standardized across various studies. The sensitivity of the assay allows for the detection of subtle changes in enzyme activity that may correlate with disease states or treatment responses .

Correlation with Inflammatory Markers

Recent studies have indicated a relationship between serum DPP IV activity, as measured by GPN hydrolysis, and inflammatory markers such as IL-6 and TNF-alpha. Elevated levels of these cytokines were found to coincide with increased DPP IV activity in certain pathological conditions .

Q & A

Q. What are the standard experimental protocols for using GPN in enzyme activity assays?

GPN is a chromogenic substrate for prolyl dipeptidyl aminopeptidase (PDAP). A typical protocol involves:

- Substrate Preparation : Dissolve GPN in DMSO (100 mg/mL stock; ensure fresh preparation due to hygroscopicity) and dilute in assay buffer (e.g., pH 7.5 phosphate buffer) to a working concentration of 0.1–1.0 mM .

- Reaction Setup : Incubate PDAP enzyme with GPN at 37°C. Monitor the release of p-nitroaniline (yellow product) via absorbance at 405–410 nm using a spectrophotometer.

- Kinetic Measurement : Calculate enzyme activity using the extinction coefficient of p-nitroaniline (ε = 9,480 M⁻¹cm⁻¹ at 410 nm) .

Q. How is GPN utilized as a substrate for PDAP in kinetic studies?

GPN enables the determination of kinetic parameters (Km, Vmax) using Michaelis-Menten kinetics:

Q. What are the key considerations for preparing and storing GPN solutions?

- Solubility : GPN is soluble in DMSO (100 mg/mL) but insoluble in aqueous buffers without solubilizing agents. Avoid freeze-thaw cycles to prevent precipitation .

- Storage : Store lyophilized powder at -20°C in a desiccator. Reconstituted DMSO stocks should be aliquoted and stored at -80°C for long-term stability .

Advanced Research Questions

Q. What strategies resolve discrepancies in PDAP activity measurements using GPN under varying conditions?

- Controlled Variables : Standardize pH (7.0–7.5), temperature (37°C), and ionic strength. Use inhibitors (e.g., serine protease inhibitors) to rule out cross-reactivity .

- Data Normalization : Include internal controls (e.g., known PDAP activity standards) to account for inter-experimental variability. Replicate assays across independent batches .

Q. How can GPN-based assays be integrated with other methods to enhance specificity in complex samples?

Q. What statistical approaches analyze high-throughput screening data using GPN in drug discovery?

- Dose-Response Analysis : Fit inhibitor dose-response curves to calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).

- Z’-Factor Validation : Assess assay robustness with Z’ > 0.5, ensuring reliable discrimination between positive/negative controls .

Methodological Recommendations

- Systematic Reviews : Use databases like MEDLINE and EMBASE for literature searches on PDAP-related studies, applying keywords like "GPN," "GPDA," and "prolyl dipeptidyl aminopeptidase" .

- Reproducibility : Document assay conditions (e.g., buffer composition, instrument settings) in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.